molecular formula C20H21N3O5 B3202560 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-69-4

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3202560
CAS No.: 1021210-69-4
M. Wt: 383.4 g/mol
InChI Key: HOWFQUQXRHTZCH-UHFFFAOYSA-N
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Description

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene moiety and the triazaspirodecane core makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene derivative, which is then coupled with a triazaspirodecane precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are still under development, given its complexity. scalable synthetic routes are being explored, focusing on optimizing reaction conditions and minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are being investigated to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism by which 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with various molecular targets. The chromene moiety can interact with biological receptors, while the triazaspirodecane core can modulate enzyme activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its combination of the chromene and triazaspirodecane moieties, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

8-(2-oxochromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-9-23-18(26)20(21-19(23)27)7-10-22(11-8-20)16(24)14-12-13-5-3-4-6-15(13)28-17(14)25/h3-6,12H,2,7-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWFQUQXRHTZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
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8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
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8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
Reactant of Route 5
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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